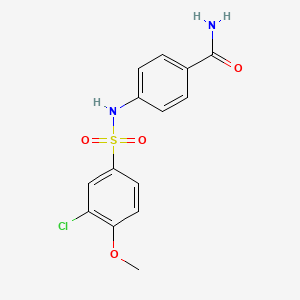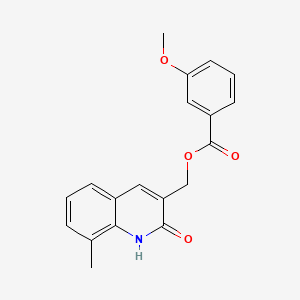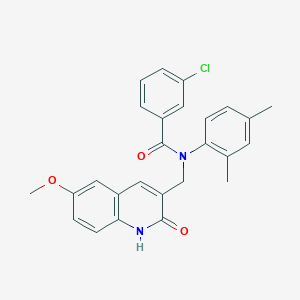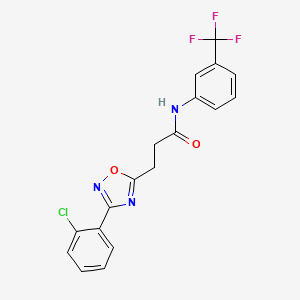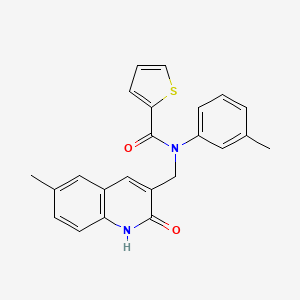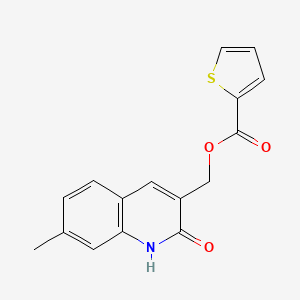
(2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate” is a chemical compound that is likely to be a derivative of thiophene . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another example is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “this compound” would likely include this thiophene core, along with additional functional groups attached to it.
作用機序
The exact mechanism of action of (2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate 1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation, inflammation, and oxidative stress. For example, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer cell survival. Additionally, this compound 1 has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound 1 has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, it has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
One of the advantages of using (2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate 1 in lab experiments is its potential therapeutic applications in various diseases such as cancer, inflammation, and oxidative stress-related disorders. Additionally, it has been shown to possess good bioavailability and pharmacokinetic properties. However, one limitation is that the exact mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
将来の方向性
There are several future directions for research on (2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate 1. One potential area of research is the development of this compound 1 derivatives with improved potency and selectivity. Additionally, further studies are needed to elucidate the molecular targets and signaling pathways involved in the anti-cancer, anti-inflammatory, and antioxidant activities of this compound 1. Furthermore, studies are needed to investigate the potential use of this compound 1 as a therapeutic agent in animal models of various diseases. Finally, the development of novel drug delivery systems for this compound 1 may improve its bioavailability and efficacy in vivo.
合成法
The synthesis of (2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate 1 has been reported in the literature by several research groups. One of the most common methods involves the reaction of 2-hydroxy-7-methylquinoline with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound 1.
科学的研究の応用
(2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate 1 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and oxidative stress-related disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis, and inhibit angiogenesis. Additionally, this compound 1 has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, it has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
特性
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-10-4-5-11-8-12(15(18)17-13(11)7-10)9-20-16(19)14-3-2-6-21-14/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRPFGAICQZSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

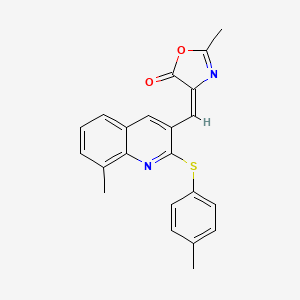

![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)

